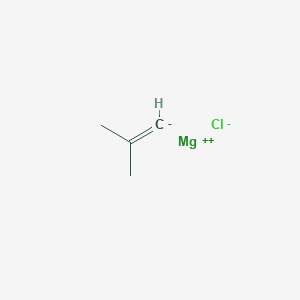
magnesium;2-methylprop-1-ene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methylprop-1-ene;chloride is an organometallic compound that combines magnesium, 2-methylprop-1-ene, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium;2-methylprop-1-ene;chloride typically involves the reaction of magnesium metal with 2-methylprop-1-ene chloride. This reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction can be represented as follows:
Mg+CH2=C(CH3)2Cl→Mg(CH2=C(CH3)2Cl)
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities that may affect the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Magnesium;2-methylprop-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Corresponding substituted products, such as alcohols or ethers.
Scientific Research Applications
Magnesium;2-methylprop-1-ene;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of magnesium;2-methylprop-1-ene;chloride involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex organic molecules.
Comparison with Similar Compounds
Magnesium bromide;2-methylprop-1-ene: Similar reactivity but with bromide instead of chloride.
Magnesium iodide;2-methylprop-1-ene: Similar reactivity but with iodide instead of chloride.
Magnesium;1-butene;chloride: Similar structure but with 1-butene instead of 2-methylprop-1-ene.
Uniqueness: Magnesium;2-methylprop-1-ene;chloride is unique due to its specific reactivity and the stability provided by the 2-methylprop-1-ene group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
119255-75-3 |
|---|---|
Molecular Formula |
C4H7ClMg |
Molecular Weight |
114.86 g/mol |
IUPAC Name |
magnesium;2-methylprop-1-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QWMRPIJYHZJHCZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[CH-])C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















